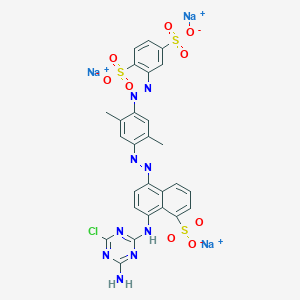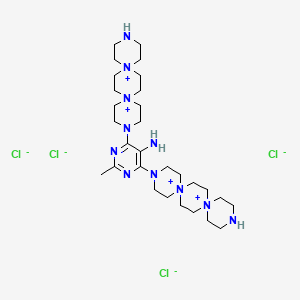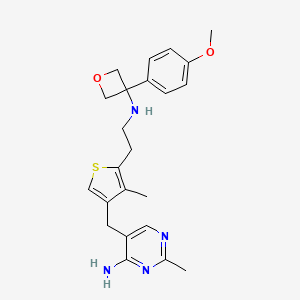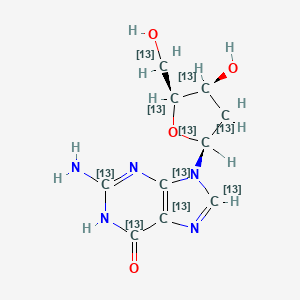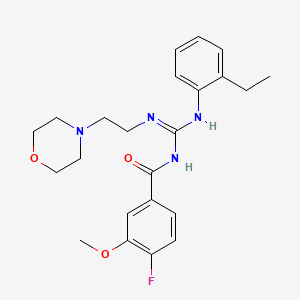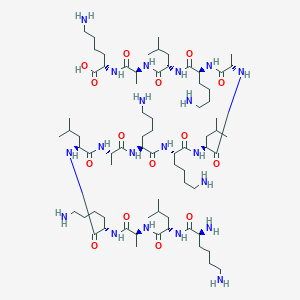
KLA peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: KLA peptide is typically synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. The 9-fluorenyl-methoxycarbonyl (Fmoc) chemistry is commonly used for this purpose. The crude peptides are then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes as in laboratory settings but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The peptides are then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: KLA peptide primarily undergoes reactions that involve its interaction with cellular membranes. These include:
Membrane Disruption: this compound disrupts mitochondrial membranes, leading to the release of cytochrome c and subsequent apoptosis.
Conjugation Reactions: this compound can be conjugated with other peptides or molecules to enhance its cell-penetrating ability and anticancer activity.
Common Reagents and Conditions:
Fmoc-protected amino acids: Used in the synthesis of this compound.
Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin.
Purification Reagents: Acetonitrile and water are used in RP-HPLC for peptide purification.
Major Products Formed: The primary product formed from the synthesis of this compound is the peptide itself, which can then be further modified or conjugated with other molecules for specific applications .
Wissenschaftliche Forschungsanwendungen
KLA peptide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is extensively studied for its anticancer properties.
Antimicrobial Research: this compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial membranes.
Biotechnology: this compound is used in the development of novel therapeutic agents and in the study of apoptosis mechanisms.
Wirkmechanismus
The mechanism of action of KLA peptide involves its interaction with mitochondrial membranes. The peptide disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play a crucial role in the apoptosis pathway. This results in programmed cell death . The molecular targets of this compound include the mitochondrial membrane and various proteins involved in the apoptosis pathway .
Vergleich Mit ähnlichen Verbindungen
TAT Peptide: A cell-penetrating peptide that is often conjugated with KLA peptide to enhance its cell-penetrating ability.
HPRP-A1 Peptide: An anticancer peptide that can be co-administered with this compound to enhance its anticancer activity.
Uniqueness of this compound: this compound is unique due to its strong pro-apoptotic activity and its ability to specifically target mitochondrial membranes. Unlike other peptides, this compound induces apoptosis through mitochondrial disruption, making it a valuable tool in cancer research and therapy .
Eigenschaften
Molekularformel |
C72H138N20O15 |
|---|---|
Molekulargewicht |
1524.0 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
InChI-Schlüssel |
HJGYUFLSCLNDHT-QIAHVZGYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
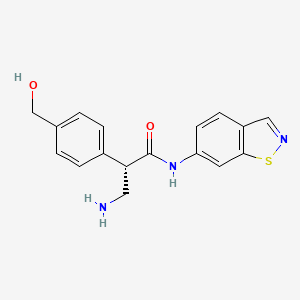
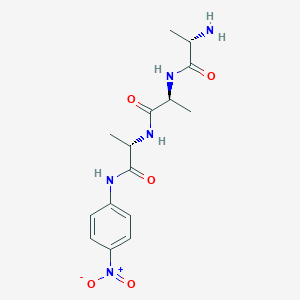

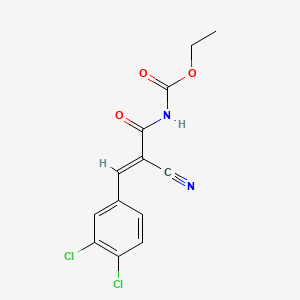
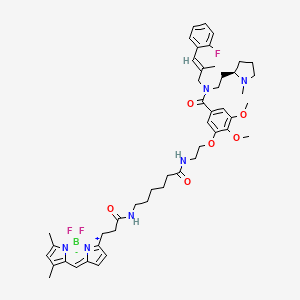
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
